

A Technical Guide to the Nuclear Properties of Lanthanum-138

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum-138*

Cat. No.: *B101452*

[Get Quote](#)

Introduction

Lanthanum-138 (^{138}La) is a primordial, naturally occurring radioactive isotope of the element lanthanum. Comprising a small fraction of natural lanthanum, it is characterized by an extremely long half-life, decaying through a branched pathway of electron capture and beta minus emission.^{[1][2]} This inherent radioactivity is of significant interest in diverse scientific fields, including geochronology for dating geological samples and in materials science for understanding the intrinsic background of advanced scintillator detectors like Lanthanum Bromide (LaBr_3).^{[1][3][4]} This guide provides a comprehensive overview of the nuclear properties of ^{138}La , its decay characteristics, and the experimental methods used for its characterization, tailored for researchers and professionals in related scientific disciplines.

Core Nuclear Properties

The fundamental nuclear characteristics of **Lanthanum-138** are summarized below. These properties define its identity and stability.

Property	Value
Atomic Number (Z)	57[5]
Mass Number (A)	138[6]
Neutron Number (N)	81[6]
Isotopic Mass	137.907112 Da[6]
Natural Abundance	0.08881(71)%[1][7]
Half-life ($t_{1/2}$)	1.03×10^{11} years[8]
Spin and Parity ($J\pi$)	5+[5][7][9]
Binding Energy	1155.778 MeV (8.375 MeV/nucleon)[9][10]

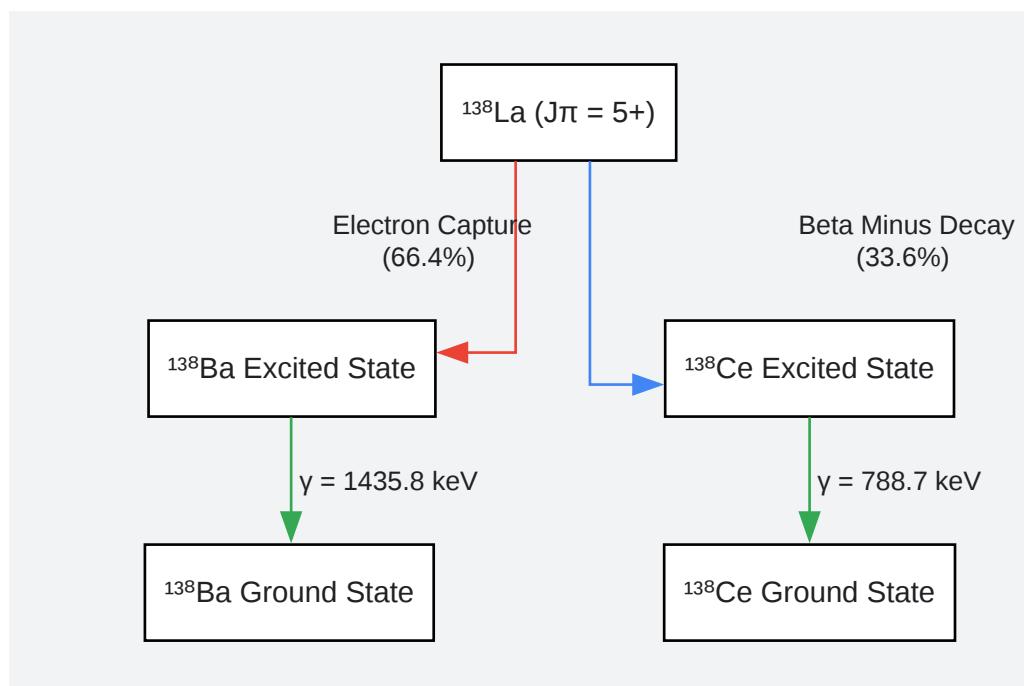
Radioactive Decay Characteristics

^{138}La undergoes a branched decay, meaning it can decay via two distinct modes: electron capture and beta minus decay.[1][11] The long half-life is attributed to the significant difference in spin between ^{138}La and its decay products, which inhibits the decay process.[12]

Electron Capture (EC) Decay

In the predominant decay mode, the ^{138}La nucleus captures an inner atomic electron, converting a proton into a neutron and emitting a neutrino.[11] This process results in the formation of an excited state of Barium-138 (^{138}Ba), which promptly de-excites by emitting a high-energy gamma ray.[4][11]

Property	Value
Daughter Nucleus	^{138}Ba [1][11]
Branching Ratio	66.4%[4][9]
Q-value (EC)	1740.0 (34) keV[13]
Emitted Gamma (γ) Energy	1435.8 keV[4][11]
Coincident Emissions	Ba K X-rays (~31-38 keV)[4]


Beta Minus (β^-) Decay

In the second decay branch, a neutron within the ^{138}La nucleus is transformed into a proton, resulting in the emission of an electron (β^- particle) and an electron antineutrino.[11] This decay populates an excited state of Cerium-138 (^{138}Ce), which immediately transitions to its ground state by releasing a characteristic gamma ray.[4][11]

Property	Value
Daughter Nucleus	^{138}Ce [1][11]
Branching Ratio	33.6%[4][9]
Q-value (β^-)	1051.7 (40) keV[13][14]
β^- Endpoint Energy	~255-264 keV[4][14]
Emitted Gamma (γ) Energy	788.7 keV[4][11]

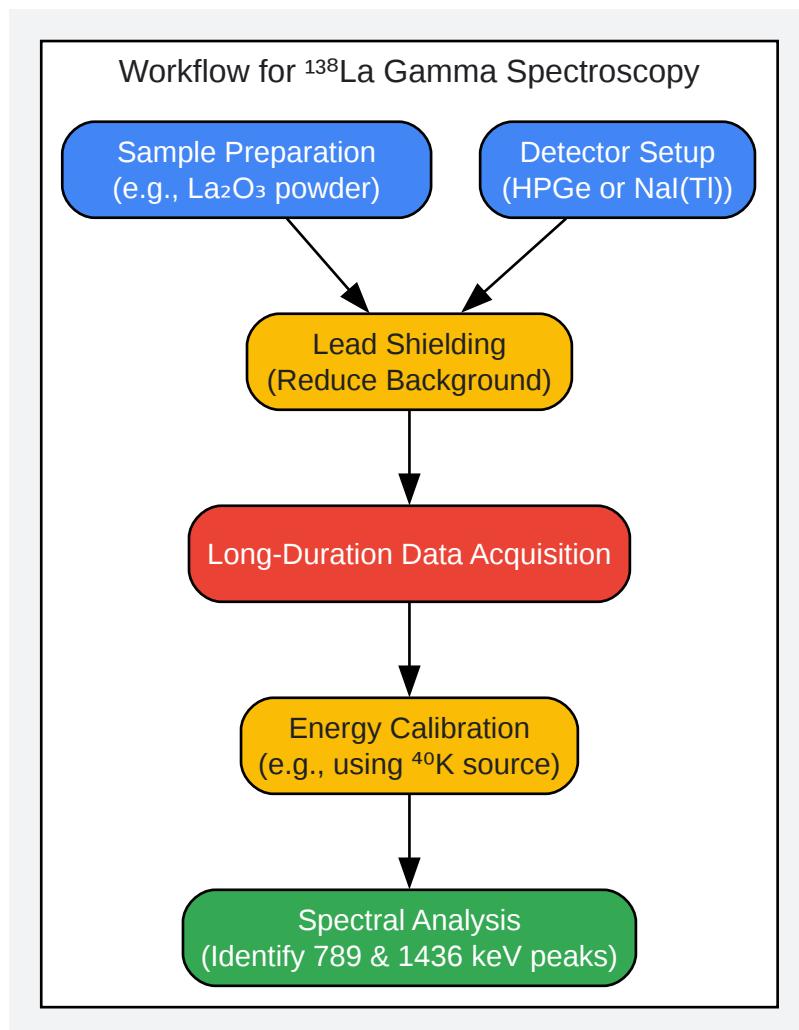
Decay Scheme Visualization

The dual decay pathways of **Lanthanum-138** are illustrated in the following diagram, showing the parent nucleus, its decay modes, the resulting daughter nuclei, and the energies of the subsequent gamma emissions.

[Click to download full resolution via product page](#)Figure 1: Branched decay scheme of **Lanthanum-138**.

Experimental Methodologies

The characterization of ^{138}La 's nuclear properties relies on precise measurement techniques, primarily gamma-ray spectroscopy, owing to its very low specific activity.


Protocol: Gamma-Ray Spectroscopy of ^{138}La

This protocol outlines the typical procedure for detecting the characteristic gamma rays emitted during the decay of ^{138}La .

- **Sample Preparation:** A substantial quantity of a natural lanthanum compound, such as Lanthanum(III) oxide (La_2O_3) powder or a concentrated solution of Lanthanum(III) nitrate ($\text{La}(\text{NO}_3)_3$), is used to ensure a detectable number of ^{138}La atoms.[11][15]
- **Detector and Shielding:** A high-sensitivity gamma-ray detector, such as a large Sodium Iodide ($\text{NaI}(\text{TI})$) scintillator or a high-purity Germanium (HPGe) detector, is employed.[11][15] To minimize interference from environmental radiation, the detector and sample are placed within a heavy shield, typically constructed from lead.[11]
- **Data Acquisition:** Due to the extremely long half-life of ^{138}La , the gamma-ray spectrum must be acquired over an extended period, often many hours or days, to achieve statistically significant peaks above the background noise.[11]
- **Energy Calibration:** The detector's energy response is calibrated using standard radioisotope sources with well-known, intense gamma-ray emissions, such as Potassium-40 (^{146}K 1460.8 keV) or Cesium-137 (661.7 keV).[11]
- **Spectral Analysis:** The resulting spectrum is analyzed to identify two primary photopeaks corresponding to the ^{138}La decay.[11] These peaks are found at 788.7 keV (from the β^- decay branch to ^{138}Ce) and 1435.8 keV (from the EC decay branch to ^{138}Ba).[4][11] The relative intensities of these peaks are used to confirm the branching ratios.

Experimental Workflow Visualization

The logical flow for the gamma spectroscopy of **Lanthanum-138** is depicted below.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for ^{138}La characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]

- 2. Isotopes_of_lanthanum [chemeurope.com]
- 3. Radioactive Lanthanum 138 - allRadioactive [allradioactive.com]
- 4. pnnl.gov [pnnl.gov]
- 5. Lanthanum Isotopes - List and Properties [chemlin.org]
- 6. buyisotope.com [buyisotope.com]
- 7. Lanthanum-138 - isotopic data and properties [chemlin.org]
- 8. Isotopes of lanthanum - Wikipedia [en.wikipedia.org]
- 9. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 10. Isotope data for lanthanum-138 in the Periodic Table [periodictable.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. periodictableofelements.fandom.com [periodictableofelements.fandom.com]
- 13. Inhb.fr [Inhb.fr]
- 14. Inhb.fr [Inhb.fr]
- 15. Determination of the half-life and gamma-ray emission probability of 138La [inis.iaea.org]
- To cite this document: BenchChem. [A Technical Guide to the Nuclear Properties of Lanthanum-138]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101452#nuclear-properties-of-the-lanthanum-138-isotope>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com